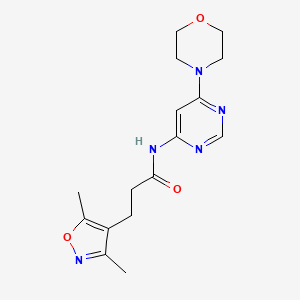
3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide, also known as compound A, is a novel inhibitor of the protein kinase B (PKB/Akt) pathway. The PKB pathway is a key regulator of cell survival, proliferation, and growth, and is frequently activated in cancer cells. Compound A has shown promising results in preclinical studies as a potential anti-cancer agent.
Mechanism of Action
Compound A inhibits the PKB/Akt pathway by binding to the pleckstrin homology (PH) domain of PKB/Akt. This prevents PKB/Akt from being activated by upstream signaling molecules, leading to inhibition of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
The inhibition of the PKB/Akt pathway by 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A leads to various biochemical and physiological effects. These include inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels).
Advantages and Limitations for Lab Experiments
Compound A has several advantages for use in lab experiments. It is a potent and selective inhibitor of the PKB/Akt pathway, making it a valuable tool for studying this pathway. However, it also has limitations, including its relatively low solubility in water and its potential to interact with other proteins.
Future Directions
There are several future directions for research on 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A. One area of interest is the development of more potent and selective inhibitors of the PKB/Akt pathway that can be used as anti-cancer agents. Another area of interest is the investigation of the potential use of 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A and its potential as a therapeutic agent.
Synthesis Methods
Compound A can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with thionyl chloride to form 3,5-dimethylisoxazol-4-yl chloride. This is then reacted with 6-morpholinopyrimidin-4-amine to form 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide.
Scientific Research Applications
Compound A has been extensively studied for its potential use as an anti-cancer agent. In vitro studies have shown that 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that 3-(3,5-dimethylisoxazol-4-yl)-N-(6-morpholinopyrimidin-4-yl)propanamide A can inhibit tumor growth in animal models.
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-13(12(2)24-20-11)3-4-16(22)19-14-9-15(18-10-17-14)21-5-7-23-8-6-21/h9-10H,3-8H2,1-2H3,(H,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMZTGLZQGQQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2635288.png)
![2-[1-(2-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2635289.png)
![Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride](/img/structure/B2635290.png)





![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2635300.png)

![Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2635302.png)
![2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol](/img/structure/B2635303.png)
